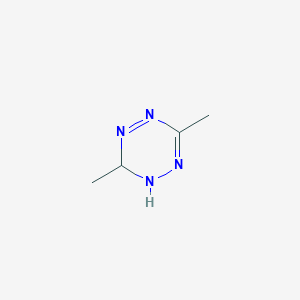
2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide is a chemical compound that features a quinoline ring substituted with a bromoacetyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the quinoline and bromoacetyl functionalities makes it a versatile intermediate for the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(quinolin-7-yl)ethan-1-one. This can be achieved by reacting 1-(quinolin-7-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or nitrobenzene. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromoacetyl group in 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the quinoline ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for the reduction of the quinoline ring.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-1-(quinolin-7-yl)ethan-1-one or 2-thio-1-(quinolin-7-yl)ethan-1-one can be obtained.
Oxidation Products: Quinoline N-oxides are the major products of oxidation reactions.
Reduction Products: Reduced quinoline derivatives are formed through reduction reactions.
科学研究应用
2-Bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide involves its interaction with biological targets through its bromoacetyl and quinoline functionalities. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The quinoline ring can interact with various molecular targets, including DNA and enzymes, through π-π stacking and hydrogen bonding interactions.
相似化合物的比较
2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide: This compound features a pyridine ring instead of a quinoline ring and has similar reactivity due to the presence of the bromoacetyl group.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound contains a quinoxaline ring and is used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: 2-Bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable intermediate for the synthesis of complex molecules with potential biological activity.
属性
分子式 |
C11H9Br2NO |
|---|---|
分子量 |
331.00 g/mol |
IUPAC 名称 |
2-bromo-1-quinolin-7-ylethanone;hydrobromide |
InChI |
InChI=1S/C11H8BrNO.BrH/c12-7-11(14)9-4-3-8-2-1-5-13-10(8)6-9;/h1-6H,7H2;1H |
InChI 键 |
JBMDHSOLCFQMJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)C(=O)CBr)N=C1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)


![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)

![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)




![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)

![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
